molecular formula C14H5BrCl2N2O4 B11535460 2-(2-bromo-4-nitrophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione

2-(2-bromo-4-nitrophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11535460
M. Wt: 416.0 g/mol
InChI Key: MASMSZUKJHYQQP-UHFFFAOYSA-N
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Description

2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of bromine, nitro, and dichloro groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions, including chlorination and cyclization, to form the final isoindole-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMO-4-NITROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of bromine, nitro, and dichloro groups attached to an isoindole-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H5BrCl2N2O4

Molecular Weight

416.0 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenyl)-5,6-dichloroisoindole-1,3-dione

InChI

InChI=1S/C14H5BrCl2N2O4/c15-9-3-6(19(22)23)1-2-12(9)18-13(20)7-4-10(16)11(17)5-8(7)14(18)21/h1-5H

InChI Key

MASMSZUKJHYQQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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